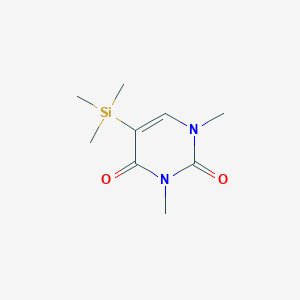![molecular formula C20H18ClN B14526051 1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride CAS No. 62578-42-1](/img/structure/B14526051.png)
1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds known as pyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom. The compound has a unique structure that combines an indene and a pyridine ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride typically involves the cyclization of enamidoindenes. One common method is the Vilsmeier-Haack formylation, although this method has shown limitations in some cases . The reaction conditions often require the use of acidic catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve the use of magnetically recoverable nano-catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but often require controlled temperatures and specific solvents to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.
Scientific Research Applications
1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its interactions with specific biological targets.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating specific biological activities .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-phenyl-9H-indeno[2,1-c]pyridine: A similar compound with a different substitution pattern.
5-methyl-3,7-diphenyl-3a,4,5,6-tetrahydroindeno[2,1-c]isoxazolo[5,4-d]pyridine: Another related compound with a different ring structure.
Uniqueness
1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride is unique due to its specific combination of an indene and a pyridine ring, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
62578-42-1 |
|---|---|
Molecular Formula |
C20H18ClN |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride |
InChI |
InChI=1S/C20H17N.ClH/c1-14-11-18-17-10-6-5-9-16(17)13-19(18)20(21-14)12-15-7-3-2-4-8-15;/h2-11H,12-13H2,1H3;1H |
InChI Key |
ZYXLDAHTUFPQMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3=CC=CC=C32)C(=N1)CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Methylfuran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14525969.png)

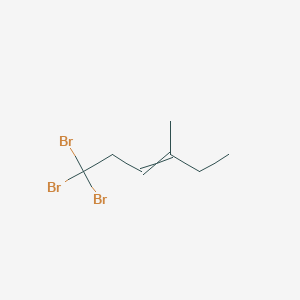
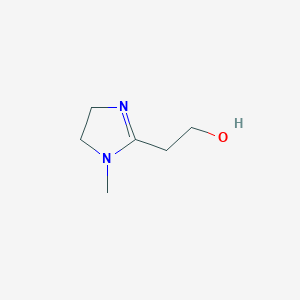
![Oxirane, [[2-(1-propoxyethoxy)ethoxy]methyl]-](/img/structure/B14525992.png)
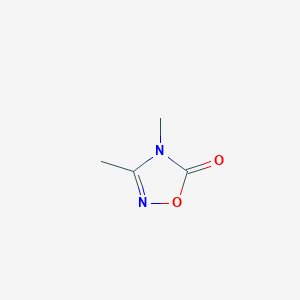
![1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide](/img/structure/B14525997.png)

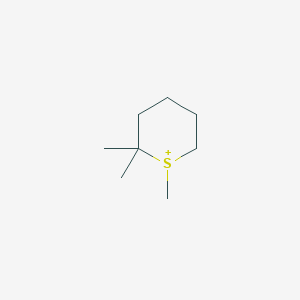
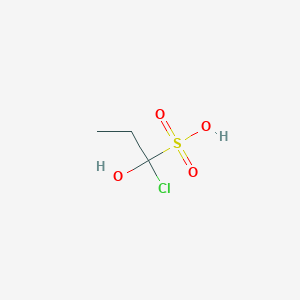
![N~1~-Benzyl-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14526017.png)
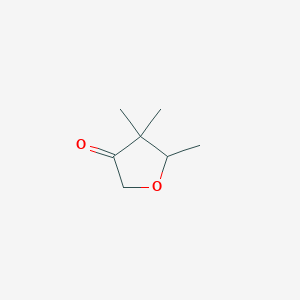
![4-Amino-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B14526025.png)
